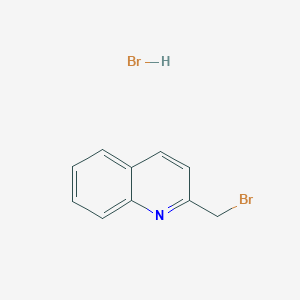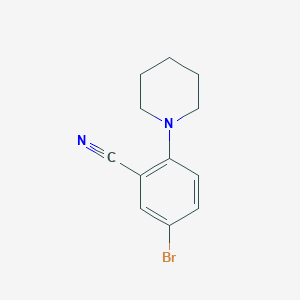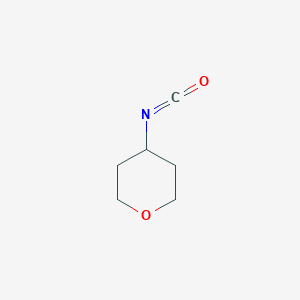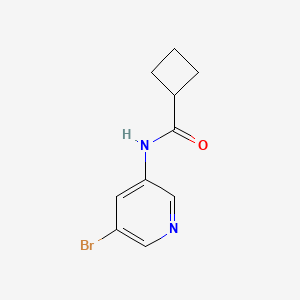![molecular formula C6H14Cl2N2 B1532872 (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride CAS No. 857334-81-7](/img/structure/B1532872.png)
(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Descripción general
Descripción
®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is a chemical compound with the molecular formula C6H13ClN2 and a molecular weight of 185.1 . It is a main product offered by BOC Sciences .
Synthesis Analysis
The synthesis of ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride and similar compounds often involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular structure of ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is characterized by a bicyclic structure . The bicyclo[3.2.1]octane structure is present in many natural products with significant biological activities .Chemical Reactions Analysis
The organic reactions catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) are environmentally friendly and the catalyst can be recycled in some cases . Most of the reactions start conveniently from available substrate and proceed under mild conditions .Aplicaciones Científicas De Investigación
Drug Discovery and Pharmaceutical Synthesis
The nitrogen-containing heterocycles of ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride are of significant interest in drug discovery due to their bioactive properties. This compound serves as a key synthetic intermediate in the total synthesis of various molecules. Its unique structure poses a challenge in synthesis, making it a valuable scaffold for developing new pharmaceuticals .
Organocatalysis
In the field of organocatalysis, which aims to reduce ecological impact by minimizing residues in chemical reactions, ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride plays a crucial role. It is used in the synthesis of bicyclooctanes, structures present in natural products with important biological activities .
Biomass Valorization
Researchers are exploring the use of ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride in the valorization of biomass-derived compounds. This involves photochemical transformations that can lead to the creation of value-added products from biomass, contributing to sustainable development .
Palladium-Catalyzed Reactions
The compound is also being studied for its potential in palladium-catalyzed reactions. These reactions are important in the field of synthetic organic chemistry, where ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride can act as a ligand or a structural motif in catalyst development .
Total Synthesis of Alkaloids
The bicyclic structure of ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is similar to that found in many alkaloids. It has been applied in the total synthesis of cytisine-like alkaloids, which are derived from traditional Chinese herbal medicine and have various pharmacological effects .
High-Energy Materials Research
Due to its high density and potential for higher detonation properties, ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is being investigated in the context of high-energy materials. Its structure could lead to the development of new materials with enhanced performance in this domain .
Mecanismo De Acción
In terms of synthesis, a regio and diastereoselective strategy has been developed for the synthesis of complex bicyclo[3.2.1]octane scaffolds from the reaction of readily accessible vinylogous carbonates with N-substituted hydroxylamine hydrochlorides via intramolecular 1,3-dipolar nitrone cycloaddition reaction .
Direcciones Futuras
Propiedades
IUPAC Name |
(5R)-1,4-diazabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-6(1)5-8;;/h6-7H,1-5H2;2*1H/t6-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBNEKSAJTWOFM-QYCVXMPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNC1C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCN[C@H]1C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide](/img/structure/B1532793.png)










